2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-phenylacetamide
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Description
2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C20H18N4O3S and its molecular weight is 394.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a pyridopyrimidine moiety have been known to inhibit enzymes like dihydrofolate reductase (dhfr) and poly (adp-ribose) polymerases-1 (parp-1) . These enzymes play crucial roles in DNA synthesis and repair, respectively.
Mode of Action
Pyridopyrimidine drugs are known to inhibit dhfr with high affinity, reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This inhibition stops the synthesis of RNA and DNA, leading to cell death .
Biochemical Pathways
Similar compounds have been shown to affect the dna synthesis pathway by inhibiting dhfr . This inhibition disrupts the synthesis of pyrimidine and purine, essential components of RNA and DNA .
Pharmacokinetics
Similar compounds have been predicted to have good pharmacokinetics properties in theoretical kinetic studies .
Result of Action
Similar compounds have been shown to stop the synthesis of rna and dna, leading to cell death .
Properties
IUPAC Name |
2-(1,1-dioxo-4-phenyl-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c25-19(22-16-8-3-1-4-9-16)14-23-15-24(17-10-5-2-6-11-17)20-18(28(23,26)27)12-7-13-21-20/h1-13H,14-15H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAVKYLQIRIVGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(S(=O)(=O)C2=C(N1C3=CC=CC=C3)N=CC=C2)CC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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